2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1226177-05-4 . It has a molecular weight of 201.63 and its IUPAC name is 2-chloro-N-(2-fluorophenyl)-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H9ClFNO . The InChI code for this compound is 1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.63 . It is recommended to be stored at a refrigerated temperature .Scientific Research Applications
Synthesis and Chemical Modification
The synthesis of closely related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis protocols for complex organic compounds. These synthesis methods, including cross-coupling reactions and diazotization, could be adapted for the synthesis and study of 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide (Qiu et al., 2009).
Biological Effects of Acetamide Derivatives
Research on acetamide and its derivatives, including N-methylacetamide, provides a foundation for understanding the biological activities of acetamide-based compounds. These studies offer comprehensive insights into the toxicological profiles of such compounds and may inform safety assessments and therapeutic potential investigations for 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide (Kennedy, 2001).
Hepatoprotective and Nephroprotective Activities
Explorations into the hepatoprotective and nephroprotective activities of chrysin, a flavonoid, against various drugs and toxic agents, underscore the potential of natural and synthetic compounds in mitigating toxicity. Similar investigative frameworks can be applied to assess the protective effects of 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide against organ-specific toxicities (Pingili et al., 2019).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes, illustrates the potential application of 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide in the creation of novel chemosensors with high selectivity and sensitivity (Roy, 2021).
Environmental Impact and Toxicity
Studies on the occurrence, toxicity, and degradation of environmental contaminants, such as antimicrobial agents (e.g., triclosan), provide a model for evaluating the environmental persistence and toxicological impact of synthetic compounds. This research can guide environmental safety assessments for 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide (Bedoux et al., 2012).
properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDWIAGBHXCBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.